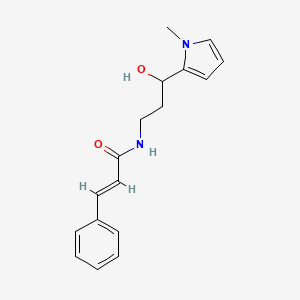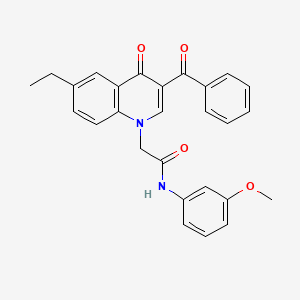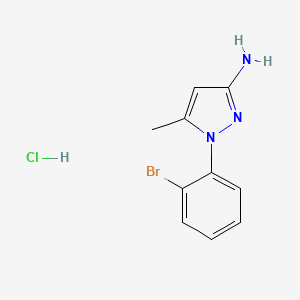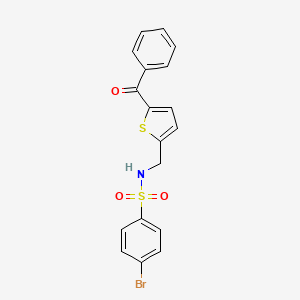![molecular formula C11H16ClN3OS B2632570 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 2411302-60-6](/img/structure/B2632570.png)
2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide, commonly known as CP-465,022, is a synthetic compound that belongs to the family of thiazole-based molecules. It is a potent and selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of wakefulness and appetite. CP-465,022 has been extensively studied for its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
CP-465,022 is a selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of wakefulness and appetite. By blocking the activity of this receptor, CP-465,022 decreases wakefulness and increases sleep time. It also decreases food intake and body weight by reducing the activity of the orexin system, which is involved in the regulation of appetite and energy expenditure. Finally, CP-465,022 reduces drug-seeking behavior by blocking the activity of the orexin system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
CP-465,022 has several biochemical and physiological effects, including:
1. Decreased wakefulness and increased sleep time
2. Decreased food intake and body weight
3. Reduced drug-seeking behavior
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CP-465,022 in lab experiments is its high selectivity for the orexin-1 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of the orexin system in various physiological processes. However, one limitation of using CP-465,022 is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of CP-465,022, including:
1. Further investigation of its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction.
2. Development of more potent and long-lasting orexin-1 receptor antagonists.
3. Investigation of the role of the orexin system in other physiological processes, such as stress and anxiety.
4. Development of orexin-1 receptor agonists for the treatment of narcolepsy and other sleep disorders.
5. Investigation of the potential use of CP-465,022 in combination with other drugs for the treatment of addiction and obesity.
Métodos De Síntesis
The synthesis of CP-465,022 involves several chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-chloroethylamine hydrochloride, which is then reacted with 2-(2-thiazolyl)ethanol to form 2-(2-thiazolyl)ethylamine. The resulting compound is then reacted with acetic anhydride to form 2-chloro-N-[2-(2-thiazolyl)ethyl]acetamide, which is then reacted with pyrrolidine to form 2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
CP-465,022 has been extensively studied for its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, CP-465,022 has been shown to decrease wakefulness and increase sleep time in animals. It has also been shown to decrease food intake and body weight in obese animals. In addition, CP-465,022 has been shown to reduce drug-seeking behavior in animals trained to self-administer cocaine or alcohol.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c12-7-10(16)13-4-3-9-8-17-11(14-9)15-5-1-2-6-15/h8H,1-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKGMLQESNPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)
![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)
![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)